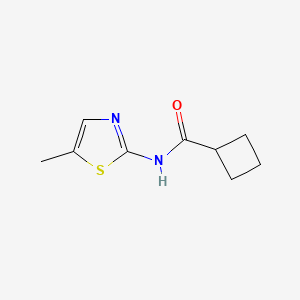

N-(5-methylthiazol-2-yl)cyclobutanecarboxamide

Description

N-(5-Methylthiazol-2-yl)cyclobutanecarboxamide is a small-molecule compound featuring a cyclobutane ring linked to a 5-methylthiazole moiety via a carboxamide group. Its synthesis involves coupling cyclobutanecarboxylic acid derivatives with aminothiazole intermediates under peptide-coupling conditions (e.g., HATU/DIPEA in N,N-dimethylformamide) followed by HPLC purification, yielding products with >95% purity . Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and HR-MS (e.g., observed [M+H⁺] at m/z 419.19 for a related analog) .

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-5-10-9(13-6)11-8(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKNRPVOHXBMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylthiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of 5-methylthiazole with cyclobutanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thiourea and ethyl 4-bromo-3-oxopentanoate .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis methods, where the reagents are mixed in large reactors under specific temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylthiazol-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds bearing thiazole rings can effectively inhibit the growth of various bacterial and fungal strains.

- Case Study : A study evaluated the antimicrobial efficacy of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Staphylococcus aureus .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 3.9 | S. aureus |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | 12.5 | E. coli |

Anticancer Potential

The anticancer properties of thiazole derivatives have also been a focal point of research. Several studies have reported promising results regarding their efficacy against various cancer cell lines.

- Case Study : Research on thiazole-integrated pyridine derivatives showed significant cytotoxicity against human breast cancer cell lines (MCF-7), with one compound exhibiting an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil .

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Thiazole-Pyridine Hybrid | 5.71 | MCF-7 |

| Thiazole-Derivative | 10–30 | Various Cancer Lines |

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored through predictive modeling and docking studies.

- Case Study : A series of 5-methylthiazole-based thiazolidinone derivatives were evaluated for anti-inflammatory activity using PASS predictive outcomes. These compounds showed promising interactions with COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Antiviral Activity

Thiazole compounds have also been investigated for their antiviral activities, particularly against HIV.

Mechanism of Action

The mechanism of action of N-(5-methylthiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Key Observations :

- Molecular Flexibility : The cyclobutane derivative exhibits only 3 rotatable bonds, significantly fewer than Dasatinib (10) and the benzo[b]thiophene analog (5). Reduced flexibility correlates with improved oral bioavailability per Veber’s rules .

- Polar Surface Area (PSA) : The target compound’s PSA (~70 Ų) is lower than Dasatinib’s (~140 Ų), suggesting enhanced membrane permeation. This aligns with Veber’s threshold (PSA ≤ 140 Ų) for optimal bioavailability .

- Hydrogen Bonding: With only 2 H-bond donors and 3 acceptors, the cyclobutane derivative avoids the excessive polarity seen in Dasatinib (5 donors/8 acceptors), which contributes to its moderate bioavailability.

Bioavailability and Permeation

- Cyclobutane vs.

- Thiazole Modifications : The 5-methylthiazole group in the target compound minimizes steric hindrance compared to bulky substituents (e.g., 4-(pyridin-3-yl)thiazole in ), enhancing synthetic accessibility and yield (71% vs. 50–60% for complex analogs) .

Biological Activity

N-(5-methylthiazol-2-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a cyclobutanecarboxamide moiety , which are critical for its biological activity. The thiazole ring is known for its role in various pharmacological effects, while the cyclobutanecarboxamide structure contributes to the compound's stability and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition can lead to antimicrobial or anticancer effects.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Formation of Reactive Intermediates : The nitro group in related thiazole derivatives can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity and antimicrobial effects .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Studies indicate that compounds containing thiazole rings exhibit significant activity against a range of microorganisms, including bacteria and fungi. The thiazole moiety is particularly noted for its ability to disrupt microbial cell function .

Anticancer Activity

Research has demonstrated that derivatives of thiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the thiazole structure have shown promising results in inhibiting the growth of human leukemia cells (K562) and solid tumors like HepG2 liver cancer cells .

| Compound | Target Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | K562 (leukemia) | 1.61 ± 1.92 | Cytotoxic |

| N-(5-methylthiazol-2-yl)derivative | HepG2 (liver cancer) | 0.06 | Strong inhibition |

Anti-inflammatory Activity

Some studies suggest that thiazole derivatives can act as selective COX-1 inhibitors, demonstrating anti-inflammatory properties superior to traditional drugs like indomethacin. The mechanism involves binding to the COX-1 enzyme, inhibiting its activity .

Case Studies

- Antimicrobial Screening : A study evaluated several thiazole derivatives against bacterial strains, revealing that those with methyl substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs.

- Cytotoxicity Assessment : In vitro tests showed that N-(5-methylthiazol-2-yl)-cyclobutanecarboxamide exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-methylthiazol-2-yl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a cyclobutanecarboxylic acid derivative (e.g., acid chloride or activated ester) with 2-amino-5-methylthiazole. For example, hydrazine-carbothioamide derivatives with cyclobutanecarboxamide moieties are synthesized via nucleophilic substitution or condensation reactions under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Yields (53–66%) are influenced by substituent steric effects, reaction time, and temperature optimization . Characterization often includes LC-MS for molecular ion confirmation and 1H NMR to resolve cyclobutane proton signals (δ 1.5–2.5 ppm) and thiazole ring protons (δ 6.5–7.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., cyclobutane CH2 groups) and confirms carboxamide bond formation.

- LC-MS : Validates molecular weight and purity.

- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry. SHELX software is widely used for refinement, particularly for small-molecule structures . For example, N-(thiazol-2-yl)cyclopropanecarboxamide analogs have been structurally characterized using this approach .

Q. How is the compound screened for biological activity in academic research?

Standard assays include:

- Antifungal/Antimicrobial : Disk diffusion or microdilution assays against Candida spp. or Staphylococcus aureus.

- Enzyme Inhibition : Targeting fungal lanosterol demethylase or bacterial dihydrofolate reductase.

- Cytotoxicity : MTT assays on mammalian cell lines. Activity is benchmarked against controls like fluconazole or methotrexate .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s target interactions and optimize its bioactivity?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., fungal cytochrome P450).

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity. For example, electron-withdrawing groups on the cyclobutane ring enhance antifungal potency by improving target binding .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How do structural modifications to the cyclobutane or thiazole moieties alter pharmacological properties?

- Cyclobutane Modifications : Introducing methyl groups increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility.

- Thiazole Modifications : Replacing the 5-methyl group with halogens (e.g., Cl) enhances electrophilicity, favoring covalent interactions with cysteine residues in targets. Such optimizations are guided by comparative studies on analogs like N-(5-chlorothiazol-2-yl) derivatives .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Q. What role does the compound serve as a synthon in drug discovery pipelines?

The thiazole-carboxamide scaffold is a pharmacophore in kinase inhibitors (e.g., dasatinib analogs). Its cyclobutane ring provides conformational rigidity, optimizing binding to ATP pockets in targets like Bcr-Abl tyrosine kinase. Synthetic routes often involve late-stage functionalization via Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.